molecular formula C8H11BrN2OS B14914646 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide

Cat. No.: B14914646
M. Wt: 263.16 g/mol
InChI Key: MNVCLHLBBGUFGX-UHFFFAOYSA-N
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Description

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is a brominated thiophene-derived acetamide compound. Its structure comprises an acetamide core (CH₃CONH₂) linked to a methylamino group substituted with a 5-bromothiophen-3-ylmethyl moiety.

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

2-[(5-bromothiophen-3-yl)methyl-methylamino]acetamide

InChI

InChI=1S/C8H11BrN2OS/c1-11(4-8(10)12)3-6-2-7(9)13-5-6/h2,5H,3-4H2,1H3,(H2,10,12)

InChI Key

MNVCLHLBBGUFGX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC(=C1)Br)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-bromothiophene-3-carbaldehyde with methylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine substituent.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the thiophene ring are likely to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Molecular Formula Molecular Weight Core Substituents Key Functional Groups
This compound C₈H₁₀BrN₂OS 261.15 g/mol 5-Bromothiophene, methylamino Acetamide, thiophene, tertiary amine
2-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C₂₂H₁₆BrClF₃N₅OS 602.81 g/mol 4-(4-Bromophenyl)-1,2,4-triazole, 3-pyridinyl, 2-chloro-5-(trifluoromethyl)phenyl Thioacetamide, triazole, trifluoromethyl
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₇H₁₆BrN₅OS 418.3 g/mol 3-Bromophenyl, 4-ethyl-1,2,4-triazole, pyridin-2-yl Thioacetamide, triazole, pyridine
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-[(2-fluorobenzoyl)amino]acetate C₁₇H₁₄ClFN₃O₅ 406.77 g/mol 5-Chloropyridin-2-yl, 2-fluorobenzoyl Ester, acetamide, halogenated aryl

Key Observations:

includes a pyridine ring, enhancing π-π stacking interactions in biological systems .

Substituent Effects :

  • Halogen Placement : Bromine in the target compound is on the thiophene ring, while in and , bromine is on a phenyl group. This difference may alter electronic distribution and steric accessibility .
  • Functional Groups : The target lacks sulfur-linked substituents (e.g., thioacetamide in –2) but retains a tertiary amine, which could influence solubility and basicity compared to thioether-containing analogs.

Table 2: Inferred Property Comparison

Property Target Compound Compound Compound Compound
Solubility Moderate (amine enhances water solubility) Low (bulky hydrophobic groups dominate) Moderate (pyridine may improve solubility) Low (ester groups reduce solubility)
Reactivity Bromine supports cross-coupling reactions Triazole and CF₃ groups enhance stability Ethyl group may increase metabolic stability Ester linkage prone to hydrolysis
Bioactivity Potential Likely CNS targets (amine/thiophene motifs) Anticancer (triazole/CF₃ motifs) Antimicrobial (bromophenyl/thio linkage) Protease inhibition (fluorobenzoyl)

Key Insights:

  • Bioactivity: The target’s methylamino-thiophene structure is reminiscent of dopamine receptor ligands, whereas ’s trifluoromethyl and triazole groups are common in kinase inhibitors .
  • Metabolic Stability : The absence of ester groups (cf. ) suggests the target may exhibit longer half-life in vivo .

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